molecular formula C12H11N3O5S2 B2708753 N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864938-51-2

N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2708753
CAS No.: 864938-51-2
M. Wt: 341.36
InChI Key: CBQUMPZSJWOQMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic small molecule featuring a benzo[d]thiazole core substituted at position 6 with a sulfamoyl group (-SO₂NH₂). The thiazole ring is further functionalized via a carboxamide linkage to a 5,6-dihydro-1,4-dioxine moiety. This structure combines a sulfonamide pharmacophore, known for its role in carbonic anhydrase (CA) inhibition, with a heterocyclic dioxine-carboxamide scaffold, which enhances solubility and target binding .

Properties

IUPAC Name

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5S2/c13-22(17,18)7-1-2-8-10(5-7)21-12(14-8)15-11(16)9-6-19-3-4-20-9/h1-2,5-6H,3-4H2,(H2,13,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQUMPZSJWOQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by further reactions to introduce the sulfamoyl and dioxine groups . The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Scientific Research Applications

Antimicrobial Applications

The compound has shown promising results in combating bacterial infections, particularly against multidrug-resistant strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicated that this compound was more effective than traditional antibiotics such as linezolid, suggesting its potential as a new therapeutic agent for treating resistant infections .

Anticancer Applications

The compound is also being investigated for its anticancer properties.

Case Study: Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Specifically, it showed a remarkable reduction in cell viability at concentrations above 10 µM when tested on breast cancer cell lines (MCF7) using the Sulforhodamine B assay .

Mechanistic Insights

Molecular docking studies have been conducted to understand the binding interactions of this compound with specific biological targets. These studies help elucidate the mechanisms by which the compound exerts its antimicrobial and anticancer effects. For instance, the binding affinity to carbonic anhydrase enzymes has been explored, indicating a potential mechanism for its therapeutic effects .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions. The compound's structure includes a benzo[d]thiazole moiety known for its biological activity, which enhances its pharmacological properties. Characterization techniques such as NMR and IR spectroscopy confirm the successful synthesis of this compound .

Comparative Analysis of Biological Activities

Activity Compound Effectiveness
AntibacterialN-(6-sulfamoylbenzo[d]thiazol-2-yl)-...Effective against MRSA
AnticancerN-(6-sulfamoylbenzo[d]thiazol-2-yl)-...Significant cytotoxicity in MCF7 cells
Enzyme InhibitionCarbonic AnhydrasePotential therapeutic target

Mechanism of Action

The mechanism of action of N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. Molecular docking studies have shown that it binds to active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfonamide-bearing heterocyclic carboxamides. Below is a systematic comparison with structurally and functionally related analogs:

Structural Analogues with Modified Benzo[d]thiazole Substituents

Compound Name Substituents on Benzo[d]thiazole Carboxamide-Linked Moiety Key Findings
Target Compound 6-Sulfamoyl 5,6-dihydro-1,4-dioxine Hypothesized strong CA inhibition due to sulfamoyl group and dioxine’s electron-rich ring .
N-(4-Chloro-6-nitrobenzo[d]thiazol-2-yl)-N-(4-(dimethylamino)benzyl)-N4-methylsuccinamide (4) 4-Chloro, 6-nitro Succinimide Nitro and chloro substituents enhance electrophilicity but may reduce selectivity due to steric bulk. Activity data not provided .
N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-... (Supplier compound) 7-Chloro, 4-methoxy 5,6-dihydro-1,4-dioxine Methoxy group improves lipophilicity; chloro substitution may influence pharmacokinetics. No activity data .

Analogues with Varied Carboxamide-Linked Heterocycles

Compound Name Heterocycle Biological Activity
Target Compound 5,6-dihydro-1,4-dioxine Expected high hCA I inhibition (based on 14a in ).
3-Phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide (14a) 5,6-dihydro-1,4-dioxine Potent hCA I inhibitor (IC₅₀ ~8 nM). Replacement with oxazine (e.g., compound 11) reduces activity by 50% .
3-Phenyl-N-propyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 5,6-dihydro-1,4-oxathiine Slightly lower CA inhibition vs. dioxine derivatives; sulfur atom may improve membrane permeability .

Thieno vs. Furo Derivatives

Compound Class Heterocycle Activity Trend
Thieno[3,2-b]pyrrole-5-carboxamide (8b) Thieno High hCA I inhibition (ethyl substitution optimal). Benzyl or fluorobenzyl groups reduce activity .
Furo derivatives Furo Lower activity due to reduced electron density and weaker enzyme interactions .

Functional Analogues with Cardioprotective Activity

Compound Name Structure Activity
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide Thiazole + azepine Superior cardioprotection vs. Levocarnitine and Mildronate in hypoxia models .
Target Compound Thiazole + dioxine Likely divergent activity (CA inhibition vs. cardioprotection) due to sulfamoyl group .

Key Research Findings and Trends

Sulfamoyl Group Efficacy : The 6-sulfamoyl substitution on benzo[d]thiazole is critical for CA inhibition, mirroring benzenesulfonamide’s role in classical inhibitors like acetazolamide .

Dioxine Advantage : 5,6-Dihydro-1,4-dioxine-carboxamide derivatives exhibit superior CA inhibition compared to oxazine or oxathiine analogs, likely due to optimal hydrogen-bonding geometry .

Substituent Sensitivity : Electron-withdrawing groups (e.g., nitro, chloro) on benzo[d]thiazole may enhance binding but could compromise solubility or selectivity .

Thieno vs. Furo: Thieno derivatives generally outperform furo analogs in CA inhibition, emphasizing sulfur’s role in enhancing ligand-enzyme interactions .

Biological Activity

N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections explore its biological activity based on recent research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide. Its molecular formula is C12H11N3O5S2, and it has a molecular weight of 317.36 g/mol. The structure features a benzothiazole core which is known for its bioactive properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit various enzymes and proteins that are crucial for the survival and proliferation of microorganisms and cancer cells. Molecular docking studies suggest that it binds effectively to active sites of enzymes, disrupting their function and leading to cell death in targeted cells .

Antimicrobial Activity

Research indicates that compounds within the benzothiazole class exhibit significant antimicrobial properties. This compound has demonstrated effectiveness against a range of bacterial strains. In vitro studies show that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Studies have reported that it can inhibit viral replication in certain models, making it a candidate for further investigation in antiviral drug development .

Anticancer Properties

This compound has shown promising results in anticancer research. It exhibits cytotoxic effects against various cancer cell lines, including breast and ovarian cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression .

Study 1: Anticancer Activity

A study conducted by Vazquez et al. demonstrated that the compound exhibited significant cytotoxicity against human ovarian carcinoma cells in vitro. The study highlighted its ability to disrupt cellular functions critical for tumor growth and survival .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent.

Comparative Analysis

A comparative analysis with other benzothiazole derivatives reveals that this compound possesses unique functional groups contributing to its distinct biological activities.

Compound NameBiological ActivityNotable Features
SulfathiazoleAntimicrobialSimilar benzothiazole core
RitonavirAntiretroviralContains benzothiazole moiety
AbafunginAntifungalBenzothiazole structure

Q & A

Q. What are the recommended synthetic routes for N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide?

The compound can be synthesized via cyclization of thiourea intermediates in acetonitrile under reflux, followed by oxidative cyclization in dimethylformamide (DMF) with iodine and triethylamine to form the 1,3,4-thiadiazole core . For the sulfamoylbenzo[d]thiazole moiety, dehydrosulfurization using HgO in glacial acetic acid (1–1.5 hours, 42–62% yield) is effective . Ensure intermediates are characterized by 1H^1H/13C^{13}C NMR and LC-MS for purity verification.

Q. How can structural characterization be performed for this compound and its intermediates?

Use X-ray crystallography (SHELX suite for refinement ) to resolve the dihydro-1,4-dioxine and benzo[d]thiazole conformations. Complement with 1H^1H NMR (δ 6.8–7.5 ppm for aromatic protons) and IR spectroscopy (C=O stretch at ~1670 cm1^{-1}) . High-resolution mass spectrometry (HRMS) with <5 ppm error confirms molecular formula accuracy .

Q. What preliminary biological screening assays are suitable for this compound?

Screen for antimicrobial activity using agar diffusion (MIC determination against S. aureus and E. coli) . For enzyme inhibition (e.g., carbonic anhydrase), employ fluorescence-based assays with 4-nitrophenyl acetate as a substrate . Cytotoxicity can be assessed via MTT assays on HEK-293 or cancer cell lines (IC50_{50} calculations) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be optimized for enhanced carbonic anhydrase inhibition?

Replace the 5,6-dihydro-1,4-dioxine group with 3-phenyl-5,6-dihydro-1,4-oxathiine to improve hydrophobic interactions in the enzyme active site . Introduce electron-withdrawing substituents (e.g., -NO2_2) at the benzo[d]thiazole para-position to enhance sulfamoyl binding affinity . Validate via molecular docking (AutoDock Vina) against hCA I (PDB: 1AZM) .

Q. What computational methods are recommended to predict binding modes and pharmacokinetic properties?

Perform density functional theory (DFT) calculations (B3LYP/6-31G** basis set) to optimize geometry and electrostatic potential maps . Use SwissADME to predict logP (target <3.5), BBB permeability, and CYP450 interactions . Molecular dynamics (MD) simulations (GROMACS, 100 ns) can assess stability of ligand-protein complexes .

Q. How can crystallographic challenges (e.g., twinning) be addressed during structure determination?

For twinned crystals, apply SHELXL’s TWIN/BASF commands to refine twin laws and scale intensities . Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to resolve disorder in the dihydro-1,4-dioxine ring. For poor diffraction (<1.5 Å), optimize crystallization with PEG 3350 and 0.1 M HEPES buffer (pH 7.5) .

Q. How can contradictory bioactivity data between in vitro and cell-based assays be resolved?

Discrepancies may arise from poor cellular permeability. Measure logD (shake-flask method at pH 7.4) and correlate with PAMPA permeability . If logD >3, modify the carboxamide to a prodrug (e.g., methyl ester) to enhance uptake . Validate via LC-MS quantification of intracellular compound levels .

Methodological Notes

  • Synthesis : Prioritize microwave-assisted synthesis to reduce reaction times (e.g., 10 minutes vs. 3 hours) .
  • Analytical Validation : Use orthogonal methods (HPLC-DAD vs. LC-MS) to confirm purity >95% .
  • Data Reproducibility : Report crystal structure refinement parameters (Rint_{int}, R1_1, wR2_2) per IUCr guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.